molecular formula C8H14N2O4 B8551106 Methyl 3-ethoxy-2-(ethoxyimino)-3-iminopropanoate CAS No. 82219-96-3

Methyl 3-ethoxy-2-(ethoxyimino)-3-iminopropanoate

Cat. No. B8551106
CAS RN: 82219-96-3
M. Wt: 202.21 g/mol
InChI Key: AUVTUCNEMWKGTE-UHFFFAOYSA-N
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Description

Methyl 3-ethoxy-2-(ethoxyimino)-3-iminopropanoate is a useful research compound. Its molecular formula is C8H14N2O4 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
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properties

CAS RN

82219-96-3

Product Name

Methyl 3-ethoxy-2-(ethoxyimino)-3-iminopropanoate

Molecular Formula

C8H14N2O4

Molecular Weight

202.21 g/mol

IUPAC Name

methyl 3-ethoxy-2-ethoxyimino-3-iminopropanoate

InChI

InChI=1S/C8H14N2O4/c1-4-13-7(9)6(8(11)12-3)10-14-5-2/h9H,4-5H2,1-3H3

InChI Key

AUVTUCNEMWKGTE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C(=NOCC)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of Meerwein reagent (triethyloxonium tetrafluoroborate) {prepared from bron fluoride etherate (2.84 g) by a method of Org. Syn., 46, 113 (1966)} in methylene chloride (30 ml) was added methyl 2-carbamoyl-2-ethoxyiminoacetate (syn isomer, 2.6 g) and the mixture was stirred for 18 hours at room temperature. The reaction mixture was cooled in an ice-bath and triethylamine (3 g) was added thereto, followed by an addition of water (20 ml). The organic layer was separated out, dried over magnesium sulfate and evaporated to give crude methyl 3-imino-3-ethoxy-2-ethoxyiminopropionate (syn isomer) (5.0 g) as an oil. ##STR15##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.84 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of Meerwein reagent (triethyloxonium tetrafluoroborate) {prepared from boron fluoride etherate (2.84 g) by a method of Org. Syn., 46, 113 (1966)} in methylene chloride (30 ml) was added methyl 2-carbamoyl-2-ethoxyiminoacetate (syn isomer, 2.6 g) and the mixture was stirred for 18 hours at room temperature. The reaction mixture was cooled in an ice-bath and triethylamine (3 g) was added thereto, followed by an addition of water (20 ml). The organic layer was separated out, dried over magnesium sulfate and evaporated to give crude methyl 3-imino-3-ethoxy-2-ethoxyiminopropionate (syn isomer) (5.0 g) as an oil. ##STR14##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.84 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

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